JD-5037

描述

JD-5037 是一种外周限制性大麻素逆向激动剂,靶向大麻素 1 型受体。它主要被研究为抗肥胖药物候选药物。 该化合物对大麻素 1 型受体具有高度选择性,其结合亲和力明显高于大麻素 2 型受体 。 This compound 不会轻易穿过血脑屏障,这最大程度地降低了与早期大麻素受体拮抗剂相关的精神疾病副作用的风险 .

准备方法

JD-5037 的合成涉及多个步骤,包括形成吡唑环和引入磺酰基和氯苯基。合成路线通常从制备中间体化合物开始,然后将其置于不同的反应条件下以形成最终产物。 工业生产方法可能涉及优化这些合成路线以提高产率和纯度,同时最大限度地降低成本和环境影响 .

化学反应分析

Key Steps:

-

Intermediate Formation :

-

Imidoyl Chloride Generation :

-

Coupling Reaction :

-

Diastereomer Separation :

Critical Reaction Conditions and Catalysts

| Reaction Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Valineamide Formation | CDI | DCM | RT | 12 h | 85% |

| Imidoyl Chloride Synthesis | PCl₅ | Chlorobenzene | Reflux | 1 h | 90% |

| Coupling | Et₃N | DCM/MeOH | 0°C → RT | 12 h | 61% |

| Crystallization | Ethanol-DCM | – | 40°C → RT | 24 h | 17% |

Data sourced from synthesis protocols in .

Stereochemical Confirmation

X-ray crystallography confirmed the (S,S)-stereochemistry of [²H₈]-JD-5037, with Flack parameter = 0.027 . This step ensures the active diastereomer’s configuration aligns with CB1R binding requirements.

Degradation and Stability

-

Thermal Stability : JD-5037 formulations (10–150 mg/kg) in PEG 600/Labrasol®/Gelucire® remain stable at 70–97°C during preparation .

-

Hydrolytic Sensitivity : The imidoyl chloride intermediate (11 ) is moisture-sensitive, requiring anhydrous conditions .

Analytical Validation

科学研究应用

Obesity and Metabolic Disorders

JD-5037 has shown promising results in animal models for its anti-obesity effects. Research indicates that it can resensitize leptin signaling pathways, leading to reduced food intake and weight loss in obese mice. This mechanism is crucial as it normalizes responses to glucose and insulin levels, addressing metabolic syndrome components effectively .

Key Findings:

- Leptin Modulation: this compound reduces leptin gene expression in adipose tissue, inhibiting leptin secretion induced by CB1 agonists .

- Weight Management: In studies with diet-induced obese mice, this compound administration resulted in significant reductions in body weight and hepatic steatosis .

Liver Disease Management

This compound is being investigated for its potential in treating nonalcoholic steatohepatitis (NASH) and related liver fibrosis. Preclinical studies demonstrate that it can modulate metabolic parameters linked to liver diseases.

Case Study Insights:

- In Mdr2−/− mice models, this compound exacerbated liver injury and fibrosis when administered over a period .

- Despite its adverse effects on liver injury in some contexts, this compound has been noted for its ability to influence collagen synthesis in hepatic stellate cells, which could be beneficial for treating NASH-related fibrosis .

Table 1: Summary of this compound's Effects on Liver Parameters

| Parameter | Effect Observed | Reference |

|---|---|---|

| Serum ALT Levels | Increased | |

| Serum Bile Acids | Elevated | |

| Liver Fibrosis | Exacerbated | |

| Collagen Synthesis | Modulated |

Alcohol Consumption Reduction

Research has also indicated that this compound may reduce alcohol consumption in animal models. This effect is particularly relevant for developing therapeutic strategies for alcohol use disorders .

Clinical Trials and Regulatory Status

This compound has received clearance from the U.S. Food and Drug Administration (FDA) to initiate Phase 1 clinical trials aimed at assessing its safety and efficacy for treating NASH. This approval highlights its potential as a therapeutic agent in clinical settings .

作用机制

JD-5037 通过阻断外周大麻素 1 型受体发挥作用。这种阻断导致瘦素表达和分泌减少,以及肾脏对瘦素清除率的增加。 对瘦素水平的重新敏感化导致食物摄入减少、体重减轻以及葡萄糖和胰岛素反应改善 。 该化合物的作用机制涉及抑制与大麻素 1 型受体相关的特定信号通路 .

相似化合物的比较

JD-5037 与其他大麻素受体拮抗剂相比是独一无二的,因为它对大麻素 1 型受体具有高度选择性,并且不能穿过血脑屏障。这最大限度地降低了精神疾病副作用的风险。类似的化合物包括:

利莫那班: 一种早期的大麻素受体拮抗剂,由于精神疾病副作用而从市场上撤回。

伊比那班(SLV-319): 另一种具有类似治疗潜力的但具有不同药代动力学特性的**大麻素受体拮抗剂。this compound 的独特性在于其外周限制,这使其能够在不影响中枢神经系统的情况下发挥治疗作用.

生物活性

JD-5037 is a novel compound classified as a peripherally restricted cannabinoid-1 receptor (CB1R) inverse agonist. It has garnered attention for its potential therapeutic applications in obesity and metabolic disorders due to its unique pharmacological profile. This article explores the biological activity of this compound, focusing on its mechanisms, effects on metabolic parameters, and implications for therapeutic use.

Pharmacological Profile

This compound exhibits a high affinity for peripheral CB1 receptors with a binding affinity (Ki) of 0.35 nM, demonstrating over 700-fold selectivity for CB1 over CB2 receptors and significant selectivity against a wide range of other receptors, transporters, and ion channels . Its low penetration of the blood-brain barrier minimizes central nervous system side effects commonly associated with other CB1 antagonists like Rimonabant .

The primary mechanism by which this compound exerts its effects is through the blockade of peripheral CB1 receptors, which are involved in the regulation of appetite and energy homeostasis. Studies have shown that this compound can:

- Reduce Leptin Resistance : In diet-induced obese (DIO) mice, this compound treatment has been linked to a reduction in hyperleptinemia (elevated leptin levels) and an improvement in leptin signaling via increased phosphorylation of STAT3, a key signaling molecule in leptin action .

- Decrease Food Intake : this compound administration leads to significant reductions in food intake and body weight in DIO models, indicating its potential as an anti-obesity agent .

- Modulate Hormonal Profiles : The compound has shown effects on various metabolic hormones, improving insulin sensitivity and reducing hepatic steatosis .

Weight Loss and Metabolic Improvements

In multiple studies involving DIO mice, this compound demonstrated significant weight loss effects. For instance:

| Study | Treatment Duration | Dose | Weight Change | Additional Findings |

|---|---|---|---|---|

| Study 1 | 14 days | 3 mg/kg/day | Significant reduction in body weight | Improved leptin signaling |

| Study 2 | 7 days | 3 mg/kg/day | Rapid reversal of hyperleptinemia | Decreased food intake |

| Study 3 | 28 days | Various doses (10, 40, 150 mg/kg/day) | Weight loss observed | Enhanced insulin sensitivity |

These studies collectively indicate that this compound effectively reduces body weight through mechanisms that involve improved leptin signaling and reduced appetite.

Liver Health Implications

While this compound shows promise for treating obesity, its effects on liver health have raised concerns. Research indicates that:

- Exacerbation of Liver Injury : In Mdr2−/− mice models, this compound treatment led to increased liver injury markers such as ALT and ALP, suggesting potential hepatotoxicity .

- Impact on Liver Fibrosis : this compound did not prevent liver fibrosis development but rather exacerbated it in certain genetic models, highlighting the need for caution when considering this compound for liver-related therapies .

属性

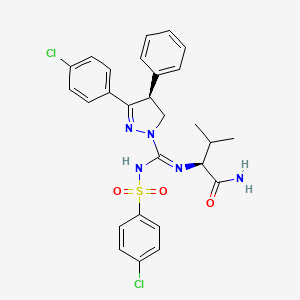

IUPAC Name |

(2S)-2-[[[(4S)-5-(4-chlorophenyl)-4-phenyl-3,4-dihydropyrazol-2-yl]-[(4-chlorophenyl)sulfonylamino]methylidene]amino]-3-methylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H27Cl2N5O3S/c1-17(2)24(26(30)35)31-27(33-38(36,37)22-14-12-21(29)13-15-22)34-16-23(18-6-4-3-5-7-18)25(32-34)19-8-10-20(28)11-9-19/h3-15,17,23-24H,16H2,1-2H3,(H2,30,35)(H,31,33)/t23-,24+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTCSIQFTNPTSLO-RPWUZVMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2CC(C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)N=C(NS(=O)(=O)C1=CC=C(C=C1)Cl)N2C[C@@H](C(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H27Cl2N5O3S | |

| Record name | JD5037 | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/JD5037 | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301030409 | |

| Record name | JD5037 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

572.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1392116-14-1 | |

| Record name | JD5037 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1392116141 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | JD5037 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301030409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | JD-5037 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ENZ75DG2Z6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary mechanism of action of JD5037?

A1: JD5037 acts as a potent and selective inverse agonist of the cannabinoid-1 receptor (CB1R), specifically targeting the receptor in peripheral tissues while demonstrating limited penetration into the central nervous system [, ]. This peripheral restriction is a key characteristic that differentiates JD5037 from earlier CB1R antagonists like rimonabant, which exhibited significant central side effects [].

Q2: What are the downstream effects of JD5037 binding to peripheral CB1R?

A2: JD5037's interaction with peripheral CB1R triggers a cascade of beneficial metabolic effects. In the liver, it counteracts diet-induced insulin resistance by reducing de novo synthesis of long-chain ceramides, specifically by inhibiting serine-palmitoyl transferase (SPT) activity and reducing ceramide synthase (CerS) expression []. It also improves glucose tolerance, increases energy expenditure, and reduces hepatic steatosis through modulation of Sirtuin-1 (Sirt1), mechanistic target of rapamycin complex 2 (mTORC2), and 5′adenosine monophosphate–activated protein kinase (AMPK) signaling pathways [].

Q3: How does JD5037 affect atherosclerosis development?

A3: Studies highlight the role of endothelial CB1R in atherosclerosis. JD5037, by antagonizing these receptors, reduces arterial inflammation, limits lipid uptake in endothelial cells, and ultimately attenuates plaque development []. Mechanistically, this involves downregulation of caveolin-1 (CAV1), a protein crucial for lipid transcytosis []. Furthermore, JD5037 reduces macrophage proliferation and inflammatory reprogramming in atherosclerotic plaques, further contributing to its atheroprotective effects [].

Q4: Does JD5037 demonstrate efficacy in mitigating obesity-related dyslipidemia?

A4: Yes, JD5037 has shown promise in addressing diabetic dyslipidemia. Preclinical studies demonstrate that it effectively reduces hepatic steatosis, lowers the rate of hepatic VLDL secretion, and increases hepatic LDLR expression []. It also decreases circulating levels of proprotein convertase subtilisin/kexin type 9 (PCSK9), contributing to improved lipid profiles [].

Q5: Does JD5037 hold promise for treating liver fibrosis?

A6: Preclinical data suggests that JD5037 can attenuate liver fibrosis. Studies indicate that it achieves this by targeting the CB1 receptor/β‐arrestin1/Akt pathway [].

Q6: How does JD5037 impact hepatocellular carcinoma (HCC) progression?

A7: JD5037 exhibits anti-tumor effects in preclinical models of HCC. It suppresses the growth of chemically induced HCC by interfering with the endocannabinoid/CB1R system, which is often upregulated in this type of cancer []. By blocking CB1R, JD5037 downregulates the expression of tumor-promoting genes like indoleamine 2,3‐dioxygenase, ultimately hindering HCC progression [].

Q7: Is JD5037 effective in treating pulmonary hypertension?

A8: While JD5037 alone does not dramatically affect pulmonary hypertension, combining it with the AMPK activator metformin shows a trend towards greater efficacy than either compound alone in a rat monocrotaline-induced PH model []. This suggests potential synergistic effects between these two compounds in managing this condition.

Q8: Has the chemical structure of JD5037 been characterized?

A9: While the exact structure of JD5037 is not detailed in the provided research, its synthesis and structural characterization, including the production of its octadeuterated form ([2H8]-JD5037), have been reported []. This deuterated form is valuable for quantitative analysis of JD5037 in clinical ADME (absorption, distribution, metabolism, excretion) studies [].

Q9: Are there any known isoforms of the human CB1R that JD5037 might interact with?

A10: While not extensively discussed in the provided research, emerging evidence suggests the presence of novel human CB1R isoforms, particularly in hepatocytes and β-cells, which may play a role in regulating metabolism [, ]. Further research is needed to determine if JD5037 interacts with these isoforms and how such interactions might influence its therapeutic profile.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。